molecular formula C25H24N2O3 B11508909 12-(2,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

12-(2,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

Cat. No.: B11508909
M. Wt: 400.5 g/mol
InChI Key: NHSZDZJECDSBPQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the aromatic core: The 2,4-dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Cyclization: The formation of the hexahydro-1,10-diazatetra-phen-6-one ring system is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Preliminary studies suggest that they may have activity against certain types of cancer cells and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: This compound shares the 2,4-dimethoxyphenyl group but lacks the hexahydro-1,10-diazatetra-phen-6-one ring system.

    2,4-Dimethoxyacetophenone: Similar in having the 2,4-dimethoxyphenyl group but differs in the presence of an acetyl group instead of the diazatetra-phen-6-one ring.

Uniqueness

The uniqueness of 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one lies in its combined aromatic and heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

12-(2,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C25H24N2O3/c1-14-7-9-16-18(26-14)11-12-20-23(16)24(25-19(27-20)5-4-6-21(25)28)17-10-8-15(29-2)13-22(17)30-3/h7-13,24,27H,4-6H2,1-3H3

InChI Key

NHSZDZJECDSBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=C(C=C(C=C5)OC)OC)C(=O)CCC4

Origin of Product

United States

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